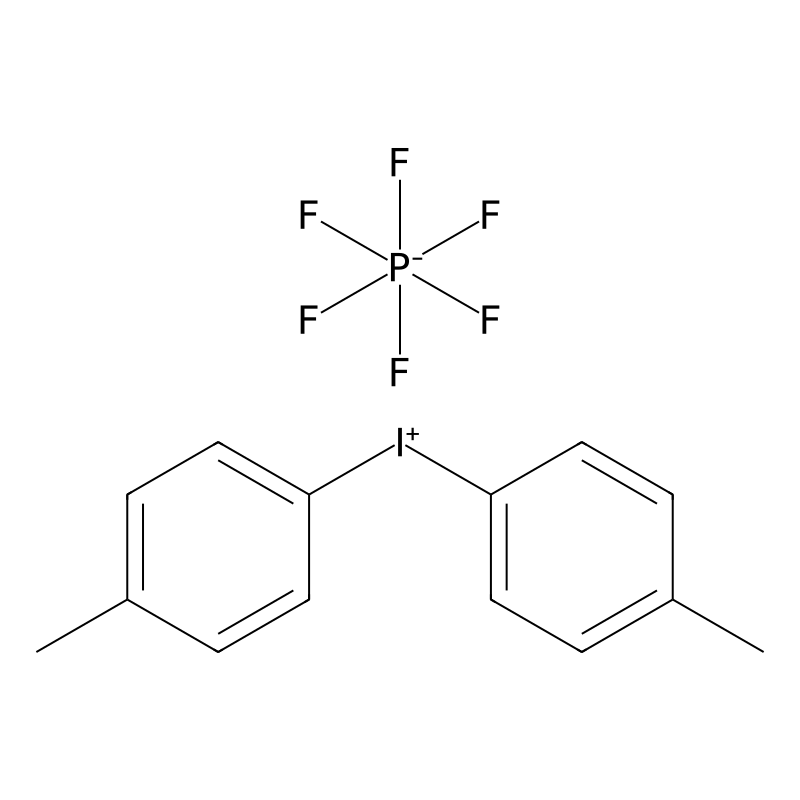

Bis(4-methylphenyl)iodonium hexafluorophosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bis(4-methylphenyl)iodonium hexafluorophosphate (CAS 60565-88-0) is a high-performance diaryliodonium salt utilized primarily as a cationic photoinitiator (photoacid generator) for the UV-curing of epoxies, oxetanes, and vinyl ethers. Characterized by its hexafluorophosphate counterion, it provides robust photoacid generation efficiency while maintaining excellent formulation stability. Commercially, it is prioritized in radiation-curable coatings, adhesives, and 3D printing resins where rapid through-cure and surface-cure are required. Its structural incorporation of para-methyl groups on the phenyl rings fundamentally alters its photolysis byproducts, making it a critical material for low-odor and regulatory-compliant manufacturing workflows .

Substituting bis(4-methylphenyl)iodonium hexafluorophosphate with the more generic diphenyliodonium hexafluorophosphate introduces severe regulatory and sensory liabilities into the manufacturing process. Upon UV irradiation, unsubstituted diphenyliodonium salts undergo cleavage to release benzene—a highly toxic, volatile, and strictly regulated carcinogen that imparts a strong residual odor to the cured matrix. In contrast, the para-methyl substitution in CAS 60565-88-0 ensures that photolysis yields toluene derivatives instead, which possess a significantly lower toxicity profile and minimal residual odor. This non-interchangeability dictates that for food packaging, indoor adhesives, and low-VOC clearcoats, using the generic diphenyliodonium baseline will result in immediate compliance failure and product rejection .

Elimination of Benzene Generation in Cationic Photolysis

During the initiation of cationic polymerization, diaryliodonium salts decompose to release a Brønsted acid alongside aryl byproducts. Diphenyliodonium hexafluorophosphate generates benzene as a primary photolysis byproduct, severely limiting its use in sensitive applications. Bis(4-methylphenyl)iodonium hexafluorophosphate strictly generates toluene derivatives, bypassing benzene formation entirely. This structural modification reduces the toxicity of the volatile emissions and significantly lowers the residual odor of the cured epoxy or oxetane films .

| Evidence Dimension | Volatile photolysis byproduct generation |

| Target Compound Data | Generates toluene derivatives (benzene-free) |

| Comparator Or Baseline | Diphenyliodonium hexafluorophosphate (generates benzene) |

| Quantified Difference | 100% elimination of benzene emissions during UV curing |

| Conditions | UV irradiation of formulated epoxy/oxetane resins |

Elimating benzene generation is mandatory for procuring photoinitiators used in food packaging, consumer electronics, and indoor adhesives.

Enhanced Solubility in Cycloaliphatic Epoxides and Oxetanes

Effective cationic curing requires complete dissolution of the photoinitiator in the resin matrix to prevent light scattering and ensure uniform acid generation. Bis(4-methylphenyl)iodonium hexafluorophosphate exhibits superior solubility in common reactive diluents such as 3-ethyl-3-hydroxymethyloxetane and cycloaliphatic epoxides compared to higher-molecular-weight sulfonium salts. This allows formulators to achieve the optimal 1-3 wt% initiator loading without requiring excessive heating or the addition of non-reactive, VOC-contributing solvents .

| Evidence Dimension | Matrix solubility and formulation homogeneity |

| Target Compound Data | Highly soluble in oxetane and cycloaliphatic epoxide monomers at standard loadings (1-3 wt%) |

| Comparator Or Baseline | High-molecular-weight sulfonium salts (often require solvent carriers or exhibit limited solubility) |

| Quantified Difference | Enables solvent-free, high-concentration masterbatches without precipitation |

| Conditions | Room temperature blending in standard reactive diluents |

High solubility in reactive monomers eliminates the need for volatile solvent carriers, directly supporting 100%-solids, zero-VOC formulation mandates.

Broadened Spectral Response via Photosensitization

While bare diaryliodonium salts primarily absorb in the deep UV region, modern industrial curing relies on 365 nm or 405 nm LED arrays. Bis(4-methylphenyl)iodonium hexafluorophosphate demonstrates highly efficient electron-transfer sensitization when paired with thioxanthones (e.g., ITX) or other visible-light sensitizers. This bimolecular system shifts the effective activation wavelength into the near-UV/visible spectrum, achieving rapid conversion rates of vinyl ethers and epoxies that cannot be initiated by the iodonium salt alone under LED exposure [1].

| Evidence Dimension | Effective curing wavelength and initiation efficiency |

| Target Compound Data | Rapid cationic initiation at 365/405 nm when sensitized |

| Comparator Or Baseline | Unsensitized bis(4-methylphenyl)iodonium hexafluorophosphate (inactive at >350 nm) |

| Quantified Difference | Extends curing capability from deep UV (<300 nm) to standard LED wavelengths (365-405 nm) |

| Conditions | Formulated with ITX sensitizer under 365/405 nm LED irradiation |

Compatibility with standard sensitizers allows buyers to use this compound in modern, energy-efficient LED curing lines rather than relying on legacy mercury-vapor lamps.

Low-Odor Food Packaging Adhesives

Utilizing its benzene-free photolysis profile, this compound is ideal for UV-curable laminating adhesives and coatings intended for indirect food contact or consumer packaging where residual odor and toxicity must be minimized .

Cationic 3D Printing Resins

Its high solubility in oxetane/epoxy blends and compatibility with 405 nm sensitizers make it a critical photoacid generator for SLA/DLP 3D printing of low-shrinkage, dimensionally stable parts without requiring volatile solvent carriers.

High-Speed Clearcoat Manufacturing

The rapid acid generation and excellent surface-cure properties ensure tack-free finishes in high-speed roll-to-roll coating of vinyl ethers and cycloaliphatic epoxies, particularly when paired with visible-light photosensitizers [1].

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive